5-(9H-fluoren-9-yl)-1,3,4-thiadiazol-2-amine
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Overview
Description
5-(9H-fluoren-9-yl)-1,3,4-thiadiazol-2-amine is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure. This compound is part of the broader class of thiadiazoles, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and industrial chemistry.
Preparation Methods
The synthesis of 5-(9H-fluoren-9-yl)-1,3,4-thiadiazol-2-amine typically involves the reaction of 9H-fluorene derivatives with thiosemicarbazide under specific conditions. One common method is the Hantzsch reaction, where 2-(9H-fluoren-9-ylidene)hydrazine-1-carbothioamide reacts with α-halocarbonyl compounds in solvents like tetrahydrofuran (THF) or 1,4-dioxane . The reaction can be carried out with or without a base catalyst, although using a base can shorten the reaction time .
Chemical Reactions Analysis
5-(9H-fluoren-9-yl)-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into corresponding amines or thiols.
Substitution: It can undergo nucleophilic substitution reactions, where the thiadiazole ring is substituted with different functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols.
Scientific Research Applications
5-(9H-fluoren-9-yl)-1,3,4-thiadiazol-2-amine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.
Medicine: It has shown promise in anticancer research, particularly against multidrug-resistant strains.
Industry: It is used in the development of new materials, including organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 5-(9H-fluoren-9-yl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it binds to bacterial enzymes, inhibiting their function and leading to cell death . In anticancer research, it interacts with cellular pathways involved in cell proliferation and apoptosis, thereby inhibiting tumor growth .
Comparison with Similar Compounds
Similar compounds to 5-(9H-fluoren-9-yl)-1,3,4-thiadiazol-2-amine include:
2,7-dichloro-9H-fluorene-based thiazolidinones: These compounds also exhibit antimicrobial and anticancer properties but differ in their chemical structure and specific biological activities.
(Fluoren-9-ylmethoxy)carbonyl (Fmoc) amino acid azides: These are used in peptide synthesis and have different applications compared to thiadiazoles.
Pyrrolidine derivatives: These compounds are widely used in medicinal chemistry for their diverse biological activities.
The uniqueness of this compound lies in its specific combination of the fluorene and thiadiazole moieties, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C15H11N3S |
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Molecular Weight |
265.3 g/mol |
IUPAC Name |
5-(9H-fluoren-9-yl)-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C15H11N3S/c16-15-18-17-14(19-15)13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)13/h1-8,13H,(H2,16,18) |
InChI Key |
SWSHUIMWMMWISN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)C4=NN=C(S4)N |
Origin of Product |
United States |
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